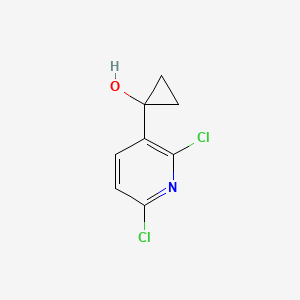
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.1 g/mol.
準備方法
The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropanol ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,6-Dichloropyridin-3-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a cyclopropanol ring.
1-(2,6-Dichloropyridin-3-yl)propan-1-ol: Another similar compound with a propanol group.
The uniqueness of this compound lies in its cyclopropanol ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC名 |
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(7(10)11-6)8(12)3-4-8/h1-2,12H,3-4H2 |
InChIキー |
JWQPBTXBGGKNBY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(N=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
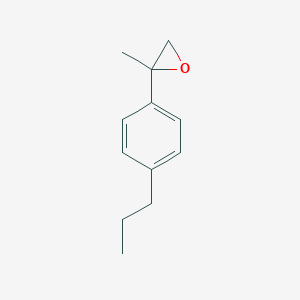

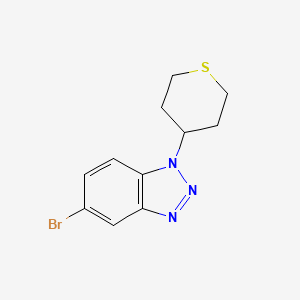

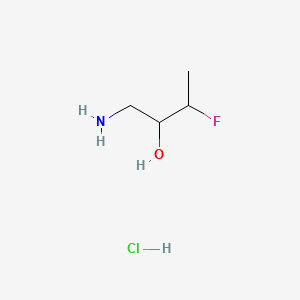
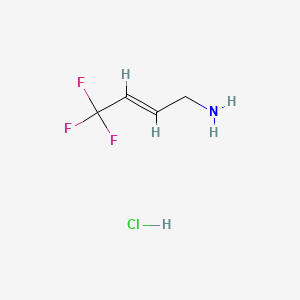
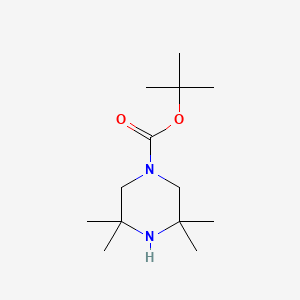
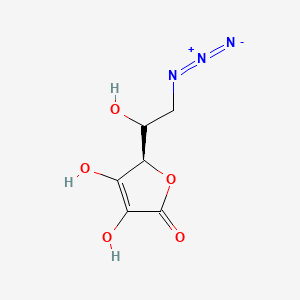
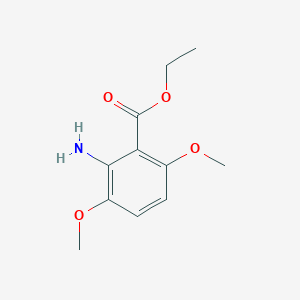
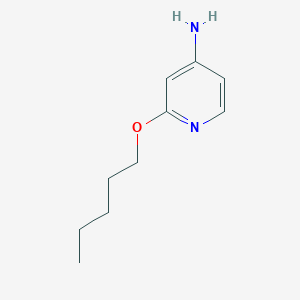


![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
